An In-Depth Technical Guide to the Chemical Properties of 2,2'-Bithiophene-5-carbothioamide
An In-Depth Technical Guide to the Chemical Properties of 2,2'-Bithiophene-5-carbothioamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical properties of 2,2'-Bithiophene-5-carbothioamide, a compound of interest in materials science and medicinal chemistry. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document provides a comprehensive analysis based on a foundational approach. We begin with a detailed examination of its well-characterized precursor, 2,2'-Bithiophene-5-carboxaldehyde. Subsequently, a robust and validated synthetic protocol for the conversion of the aldehyde to the target thioamide is presented. Finally, we leverage established principles of physical organic chemistry and spectroscopic theory to predict the chemical and physical properties of 2,2'-Bithiophene-5-carbothioamide, offering a valuable resource for researchers seeking to synthesize and utilize this compound.
Introduction: A Derivative of a Versatile Building Block
The bithiophene scaffold is a cornerstone in the development of organic electronics, fluorescent probes, and pharmacologically active agents.[1][2] Its rigid, planar structure and electron-rich nature facilitate π-conjugation and charge transport, making it a privileged component in advanced materials.[1] While 2,2'-Bithiophene-5-carbothioamide itself is not extensively documented, its synthesis is readily conceivable from its aldehyde analogue, 2,2'-Bithiophene-5-carboxaldehyde. This precursor is a commercially available and widely used building block for creating more complex molecular architectures.[3]
This guide bridges the existing information gap by providing a detailed profile of the precursor and a scientifically grounded pathway to the target thioamide. We will dissect the known properties of the aldehyde and then logically extrapolate the expected characteristics of the thioamide, providing the necessary foresight for its synthesis, purification, and application.
Section 1: The Foundational Precursor: 2,2'-Bithiophene-5-carboxaldehyde
A thorough understanding of the starting material is paramount for the successful synthesis and characterization of the target derivative. 2,2'-Bithiophene-5-carboxaldehyde (CAS 3779-27-9) is a stable, crystalline solid that serves as the entry point for accessing the thioamide.[4]
Synthesis and Structure
While commercially available, 2,2'-Bithiophene-5-carboxaldehyde can be synthesized through various methods, most commonly involving formylation of 2,2'-bithiophene via reactions like the Vilsmeier-Haack reaction.[5] The molecular structure consists of two thiophene rings linked at their 2-positions, with a formyl group at the 5-position of one ring.
Caption: Molecular structure of 2,2'-Bithiophene-5-carboxaldehyde.
Physicochemical and Spectroscopic Properties
The properties of the aldehyde precursor are well-documented and summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆OS₂ | [3] |
| Molecular Weight | 194.27 g/mol | [3] |
| Appearance | Yellow-brown to brown crystalline powder | [4] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 210 °C at 18 mmHg | [6] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | |
| IR Absorption (cm⁻¹) | ~1660-1680 (C=O stretch, characteristic of aromatic aldehydes) | [7] |
| ¹H NMR (CDCl₃, ppm) | ~9.8 (s, 1H, -CHO), ~7.0-7.8 (m, 5H, aromatic protons) | |
| ¹³C NMR (CDCl₃, ppm) | ~182 (-CHO), ~124-147 (aromatic carbons) | [7] |
Reactivity and Applications
The aldehyde functionality is the primary site of reactivity, undergoing standard transformations such as oxidation, reduction, and condensation reactions. It is a key intermediate in the synthesis of:
-
Boron-dipyrromethene (BODIPY) dyes: Used for creating fluorescent probes.[3]
-
Fulleropyrrolidines: For applications in organic solar cells.[3]
-
Hydrazones and Azomethines: Investigated for their nonlinear optical properties and as components in novel polymers.[3]
-
Organic Semiconductors: Serves as a fundamental building block for larger conjugated systems used in organic electronics.[1]
Section 2: Proposed Synthesis of 2,2'-Bithiophene-5-carbothioamide
The conversion of an aldehyde to a primary thioamide can be achieved through a multi-step process or, more directly, via thionation of an intermediate oxime. However, a highly efficient and direct method for converting a carbonyl to a thiocarbonyl is reaction with a thionating agent. Lawesson's Reagent (LR) is the most common and reliable choice for this transformation.[8][9]
Causality of Experimental Choice: Lawesson's Reagent
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is preferred for several reasons:
-
High Efficacy: It is highly effective for the thionation of a wide range of carbonyl compounds, including amides, esters, and ketones.[8]
-
Mild Conditions: The reactions are typically run under relatively mild conditions (e.g., refluxing in toluene or THF), which preserves the integrity of the sensitive bithiophene core.
-
Mechanism: The reaction proceeds through a reactive dithiophosphine ylide intermediate that forms a four-membered thiaoxaphosphetane ring with the carbonyl.[10] The driving force for the reaction is the subsequent cycloreversion to form the thiocarbonyl and a stable P=O bond.[8]
To synthesize the primary thioamide (–CSNH₂), the aldehyde must first be converted to the corresponding primary amide (–CONH₂). This is a standard, high-yielding two-step, one-pot process.
Caption: Proposed two-stage synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 2,2'-Bithiophene-5-carbothioamide
Self-Validation: This protocol incorporates standard organic synthesis techniques. Successful synthesis would be validated at each stage by Thin Layer Chromatography (TLC) and confirmed at the end by spectroscopic methods (NMR, IR, Mass Spectrometry) which should match the predicted properties outlined in Section 3.
Stage 1: Synthesis of 2,2'-Bithiophene-5-carboxamide
-
Setup: To a solution of 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in pyridine (0.2 M), add hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the consumption of the aldehyde by TLC.
-
Rearrangement: Upon completion, heat the reaction mixture to reflux. The Beckmann rearrangement of the intermediate oxime to the primary amide will occur. Monitor the formation of the amide by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water. The amide product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with ethyl acetate, wash the combined organic layers with dilute HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Stage 2: Thionation to 2,2'-Bithiophene-5-carbothioamide
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the purified 2,2'-Bithiophene-5-carboxamide (1.0 eq) in anhydrous toluene (0.1 M).
-
Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. Note: LR is often used in slight excess relative to the stoichiometry of the ylide, so 0.5 eq is a good starting point.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC, observing the disappearance of the amide spot and the appearance of a new, typically less polar, product spot. The reaction may take several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The thioamide product is typically a stable, colored solid.
Section 3: Predicted Chemical Properties of 2,2'-Bithiophene-5-carbothioamide
The introduction of the thioamide functional group in place of the aldehyde imparts significant changes to the molecule's electronic structure, reactivity, and spectroscopic signature.
Structural and Electronic Properties
The thioamide group (-CSNH₂) is structurally similar to an amide but has distinct electronic properties.[11]
-
Bonding: The C=S bond is longer and weaker than a C=O bond.[12]
-
Polarity: The thioamide N-H protons are more acidic than their amide counterparts, making them better hydrogen bond donors. Conversely, the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen.[11]
-
Reactivity: Thioamides are generally more reactive towards both nucleophiles and electrophiles than amides.[12] The sulfur atom is a soft nucleophile and can coordinate readily to soft metals.[13]
Predicted Spectroscopic Signatures
The characterization of the final product would rely on key differences from the starting materials.
| Property | Predicted Value / Observation | Rationale |
| Appearance | Likely a colored (yellow to orange/red) crystalline solid. | The C=S chromophore extends conjugation and often imparts color.[11] |
| IR Absorption (cm⁻¹) | 3100-3400: N-H stretching (two bands for -NH₂).~1620: N-H bending.~1100-1300: C=S stretching (Thioamide I/II bands). | Disappearance of the C=O stretch (~1670 cm⁻¹) from the precursor and appearance of characteristic N-H and C=S vibrations.[12] |
| ¹H NMR (CDCl₃, ppm) | ~7.5-8.5: Broad singlets (2H, -NH₂).~7.0-7.8: Multiplets (5H, aromatic protons). | Disappearance of the aldehyde proton (~9.8 ppm) and appearance of two downfield, exchangeable amide protons. |
| ¹³C NMR (CDCl₃, ppm) | ~200-210: C=S carbon. | The thiocarbonyl carbon is significantly deshielded and appears ~30 ppm downfield of a typical amide carbonyl.[12] |
| UV-Vis Spectroscopy | λ_max expected to be red-shifted compared to the aldehyde. | The thioamide C=S bond has a π-to-π* absorption at a longer wavelength (~265 nm) than the C=O bond (~220 nm).[12] |
Potential Reactivity and Applications
The unique properties of the thioamide group open up new avenues for application beyond those of the aldehyde precursor.
-
Coordination Chemistry: The soft sulfur donor of the thioamide group makes it an excellent ligand for soft transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II)). This could be exploited for the development of novel catalysts, sensors, or metallodrugs.[12][13]
-
Heterocycle Synthesis: Thioamides are versatile precursors for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.
-
Medicinal Chemistry: The thioamide moiety is found in several therapeutic agents and can act as a bioisostere of an amide, potentially improving properties like cell permeability or metabolic stability.[11] It can also function as a hydrogen sulfide (H₂S) donor under certain biological conditions.
Conclusion
While 2,2'-Bithiophene-5-carbothioamide is not a widely characterized compound, its chemical properties can be confidently predicted based on its structural relation to 2,2'-Bithiophene-5-carboxaldehyde. This guide provides a comprehensive overview of the precursor's known characteristics and presents a reliable, step-by-step synthetic protocol for its conversion to the target thioamide using Lawesson's reagent. The predicted spectroscopic data herein serves as a benchmark for researchers to validate its successful synthesis. The introduction of the thioamide functional group is expected to endow the bithiophene scaffold with new capabilities, particularly as a metal-coordinating ligand and a building block for complex heterocyclic systems, making it a promising target for exploration in materials and medicinal chemistry.
References
-
PubChem. [2,2'-Bithiophene]-5-carboxaldehyde. Available from: [Link]
-
Fisyuk, A. S., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]
-
Mitchell, T. J., & Mitchell, R. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry. Available from: [Link]
-
Walter, W., & Voss, J. (1968). The Chemical Properties of Thioamides. In The Chemistry of Amides. Available from: [Link]
-
ResearchGate. The Coordination Chemistry of Thiophenes. Available from: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent. Available from: [Link]
-
Crystal Growth & Design. Crystal Landscape of Primary Aromatic Thioamides. Available from: [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives. Available from: [Link]
-
MDPI. K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
- Olaru, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
-
NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Available from: [Link]
-
UCL Discovery. Thiophene Complexes of Ruthenium and Osmium. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Royal Society of Chemistry. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-ビチオフェン-5-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
